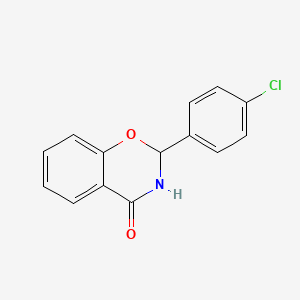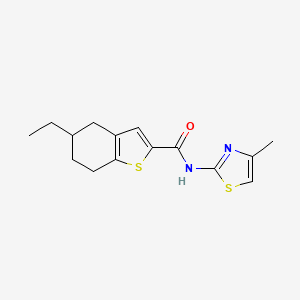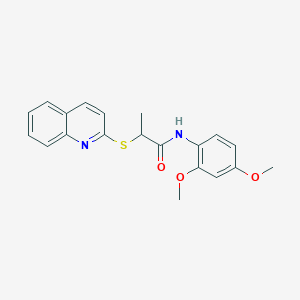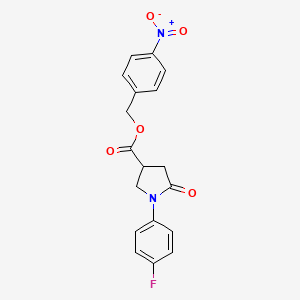![molecular formula C17H22ClFN2O2 B5158783 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5158783.png)
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. CFM-2 is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. In
Mechanism of Action
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine works by binding to the DAT and preventing the reuptake of dopamine from the synaptic cleft. This leads to an increase in extracellular dopamine levels and prolongs the duration of dopaminergic neurotransmission. 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is highly selective for the DAT and does not significantly affect other monoamine transporters, such as the serotonin transporter (SERT) or the norepinephrine transporter (NET).
Biochemical and Physiological Effects:
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine has been shown to increase extracellular dopamine levels in the striatum, a brain region involved in reward and movement. This increase in dopamine levels can lead to behavioral changes, such as increased locomotor activity and enhanced sensitivity to rewarding stimuli. 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine has also been shown to decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is its high selectivity for the DAT. This makes it a valuable tool for studying the role of dopamine in the brain without affecting other monoamine systems. However, 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is not without its limitations. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments. Additionally, 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
Future Directions
There are several future directions for research involving 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine. One area of interest is the use of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine as a potential treatment for addiction. 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine has been shown to decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for cocaine addiction. Another area of interest is the use of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine to study the role of dopamine in depression. 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine has been shown to increase extracellular dopamine levels in the striatum, which is a brain region implicated in depression. Finally, there is interest in developing new compounds based on the structure of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine that may have improved pharmacological properties, such as longer half-life and increased potency.
Conclusion:
In conclusion, 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is a potent and selective inhibitor of the dopamine transporter and has been shown to increase extracellular dopamine levels in the striatum. 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine has several advantages as a research tool, including its high selectivity for the DAT, but also has limitations, such as its short half-life and limited availability. Future research involving 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine may lead to new treatments for addiction and depression, as well as the development of new compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine involves the reaction of 2-chloro-6-fluorobenzylamine with 4-morpholinecarboxylic acid in the presence of a coupling reagent. The resulting product is then treated with piperidine and acetic anhydride to form the final compound. The purity of 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine can be assessed by high-performance liquid chromatography (HPLC) and its structure can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine has been used extensively in scientific research to study the role of dopamine in the brain. Dopamine is a neurotransmitter that plays a critical role in reward, motivation, and movement. Dysregulation of the dopamine system has been implicated in a variety of neuropsychiatric disorders, including addiction, depression, and Parkinson's disease. 4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is a valuable tool for studying the role of dopamine in these disorders.
properties
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O2/c18-15-2-1-3-16(19)14(15)12-20-6-4-13(5-7-20)17(22)21-8-10-23-11-9-21/h1-3,13H,4-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVVULBRUQBXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl](morpholin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5158714.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5158722.png)
![ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5158729.png)

![(2,1,3-benzothiadiazol-5-ylmethyl)methyl{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5158743.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5158755.png)
![methyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5158757.png)
![4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5158770.png)

![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)
![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)